molecular formula C14H11ClN2O B13687717 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13687717
M. Wt: 258.70 g/mol
InChI Key: NYMQJDYJXPKWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group at the 2-position and a methoxy group at the 5-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl and methoxy groups, resulting in different biological activities.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but with the chlorine atom at the 4-position, leading to variations in reactivity and applications.

    5-Methoxyimidazo[1,2-a]pyridine:

Uniqueness

2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the chlorophenyl and methoxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3

InChI Key

NYMQJDYJXPKWER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.